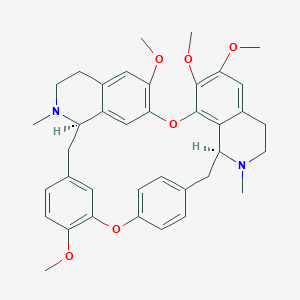
Obaberine
Descripción general
Descripción
Obaberine is a naturally occurring isoquinoline alkaloid, primarily found in the roots, rhizomes, and stems of various plants, including those from the Berberidaceae family. It has been traditionally used in folk medicine for its antibacterial and anti-inflammatory properties. Recent studies have highlighted its potential in treating various diseases, making it a compound of significant interest in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Obaberine can be synthesized through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzylamine, followed by reduction and cyclization to form the isoquinoline structure. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The roots and rhizomes of plants like Coptis chinensis are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through various chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Obaberine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form berberrubine, a compound with enhanced biological activity.
Reduction: Reduction of this compound can yield dihydroberberine, which has different pharmacological properties.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Berberrubine: Formed through oxidation.
Dihydroberberine: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Obaberine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating cardiovascular diseases, diabetes, and cancer. It has shown promise in reducing blood glucose levels and inhibiting tumor growth.
Industry: Used in the development of natural dyes and as an additive in certain cosmetic products.
Mecanismo De Acción
Obaberine exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved glucose uptake and lipid metabolism.
Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation and oxidative stress.
Mitogen-activated protein kinase (MAPK): Modulation of MAPK pathways affects cell proliferation and apoptosis.
Protein kinase B (Akt): Activation of Akt pathways enhances cell survival and growth.
Comparación Con Compuestos Similares
Obaberine is often compared with other isoquinoline alkaloids such as:
Berberine: Similar in structure but has different pharmacokinetic properties and therapeutic potentials.
Palmatine: Shares similar antibacterial properties but differs in its effects on the cardiovascular system.
Coptisine: Another isoquinoline alkaloid with distinct anti-inflammatory and antioxidant activities.
Uniqueness of this compound: this compound’s unique combination of antibacterial, anti-inflammatory, and potential antidiabetic properties sets it apart from other similar compounds. Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications .
Propiedades
Número CAS |
1263-80-5 |
|---|---|
Fórmula molecular |
C38H42N2O6 |
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
(1R,14S)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
Clave InChI |
FBCXFKWMGIWMJQ-IHLOFXLRSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Key on ui other cas no. |
26252-04-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















